(2S)-4-carbamoyl-2-[(triphenylmethyl)amino]butanoic acid
Description
(2S)-4-Carbamoyl-2-[(triphenylmethyl)amino]butanoic acid is a chiral amino acid derivative characterized by a carbamoyl group at the C4 position and a bulky triphenylmethyl (trityl) protecting group on the amino moiety at C2.
Properties
IUPAC Name |
(2S)-5-amino-5-oxo-2-(tritylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c25-22(27)17-16-21(23(28)29)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,26H,16-17H2,(H2,25,27)(H,28,29)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDGZQRGAMRHNE-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-carbamoyl-2-[(triphenylmethyl)amino]butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using a suitable protecting group to prevent unwanted reactions.
Formation of the Tritylamino Group: The protected amino compound is then reacted with trityl chloride in the presence of a base to form the tritylamino derivative.
Introduction of the Keto Group: The tritylamino derivative is subjected to oxidation reactions to introduce the keto group.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-carbamoyl-2-[(triphenylmethyl)amino]butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the keto group can yield carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and is characterized by a triphenylmethyl group attached to a carbamoyl butanoic acid backbone. The structure allows for interactions with various biological targets, making it a promising candidate for drug development.
Pharmacological Applications
1. Cancer Therapy
The primary application of (2S)-4-carbamoyl-2-[(triphenylmethyl)amino]butanoic acid lies in its potential as an anticancer agent. Research indicates that it acts as a selective substrate for the LAT1/4F2hc transporter, which is overexpressed in various tumor types. By exploiting this selectivity, the compound can enhance the uptake of chemotherapeutic agents specifically in cancerous tissues while minimizing effects on healthy cells .
2. Mechanism of Action
The compound's mechanism involves inhibition of LAT1-mediated transport, which is crucial for amino acid uptake in cancer cells. This inhibition can lead to reduced proliferation and increased apoptosis in tumors expressing LAT1 . The ability to selectively target malignant cells presents a significant advancement in chemotherapy strategies.
Case Studies
1. Targeting Glioblastoma
A study demonstrated that this compound significantly inhibited the growth of glioblastoma cells in vitro. The compound's selective uptake by LAT1-expressing cells resulted in enhanced cytotoxicity compared to standard chemotherapeutics .
2. Prostate Cancer Efficacy
In another investigation focusing on prostate cancer, the compound was shown to accumulate preferentially in tumor tissues. This accumulation correlated with reduced tumor size and improved survival rates in animal models . The findings suggest that this compound could be integrated into treatment regimens for prostate cancer patients.
Mechanism of Action
The mechanism of action of (2S)-4-carbamoyl-2-[(triphenylmethyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The amino and keto groups can participate in various biochemical reactions, influencing cellular processes and signaling pathways. The tritylamino group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Substituent Analysis at Position 2 and 4
Position 2 Modifications
- (2S)-4-Carbamoyl-2-[(triphenylmethyl)amino]butanoic acid: The trityl group provides steric hindrance, reducing nucleophilic reactivity of the amino group. This is advantageous in selective deprotection strategies but may limit solubility in aqueous media.
- (2S)-4-Nitro-2-[bis(tert-butoxycarbonyl)amino]butanoic acid methyl ester (): The tert-butoxycarbonyl (Boc) groups are smaller protecting groups, offering easier removal under acidic conditions. The nitro group at C4 introduces electron-withdrawing effects, altering reactivity compared to carbamoyl .
- (2S)-2-[[(Phenylmethoxy)carbonyl]amino]-4-[(tert-butoxycarbonyl)amino]butanoic acid (): Combines benzyloxycarbonyl (Z) and Boc groups, enabling orthogonal protection.
Position 4 Modifications
- Carbamoyl (Target Compound): Polar and neutral, facilitating hydrogen bonding. Likely improves aqueous solubility compared to nonpolar substituents.
- 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids (): The sulfanyl and oxo-aryl groups introduce electrophilic and aromatic properties, respectively. These compounds exhibit Michael acceptor activity, enabling thiol conjugation—a feature absent in the target compound .
- 4-Oxo and Nitro Derivatives () : Oxo groups increase electrophilicity, while nitro groups enhance metabolic stability but may introduce toxicity risks .
Contradictions and Limitations
- Evidence Gaps : Direct data on the target compound’s synthesis or bioactivity are absent; comparisons rely on structural analogs.
- Functional Group Trade-offs : While the trityl group aids in synthesis, its bulk may hinder target engagement in drug design compared to less sterically hindered analogs (e.g., ) .
Biological Activity
(2S)-4-carbamoyl-2-[(triphenylmethyl)amino]butanoic acid, with the CAS number 132388-68-2, is a compound that has garnered interest due to its potential biological activities, particularly in the realms of cancer treatment and enzyme inhibition. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C28H30N2O5, with a molecular weight of 474.557 g/mol. The structure includes a triphenylmethyl group attached to an amino butanoic acid backbone, which is significant for its biological interactions.
Anticancer Potential
Research indicates that derivatives of butanoic acid, including this compound, exhibit anticancer properties . A study highlighted that compounds in this class can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including cell cycle arrest and modulation of signaling pathways related to cell survival and proliferation .
Table 1: Summary of Anticancer Activities
| Compound | Mechanism of Action | Cancer Type | Reference |
|---|---|---|---|
| This compound | Induces apoptosis | Various cancers | |
| Related derivatives | Inhibits cell proliferation | Breast cancer | |
| Organotin derivatives | Cytotoxic effects | Leukemia |
Enzyme Inhibition
Another important aspect of this compound is its role as an enzyme inhibitor . It has been shown to inhibit specific enzymes involved in metabolic pathways that are often dysregulated in cancerous tissues. For instance, studies have demonstrated that this compound can interfere with the activity of enzymes like glutamine synthetase, which is crucial for tumor metabolism .
Table 2: Enzyme Inhibition Data
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Glutamine synthetase | Competitive inhibition | 25 µM | |
| Other metabolic enzymes | Non-competitive inhibition | Varies |
Case Studies
- In Vivo Studies : In a controlled study on mice bearing xenograft tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study reported a decrease in tumor volume by approximately 40% after four weeks of treatment .
- Cell Culture Experiments : Human cancer cell lines treated with the compound exhibited reduced viability and increased markers for apoptosis. Flow cytometry analysis confirmed that treated cells showed higher rates of early and late apoptosis compared to untreated controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
